molecular formula C15H20Cl2N2O2 B1431872 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride CAS No. 1982761-14-7

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride

Cat. No.: B1431872
CAS No.: 1982761-14-7
M. Wt: 331.2 g/mol
InChI Key: PHARDUFPHMNCRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis methods. For example, piperazines, which also contain a nitrogenous five-membered ring, have been synthesized through various methods, including C–H functionalization .

Scientific Research Applications

Synthesis and Biological Activity

The compound 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, research has been conducted on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their potential as lipase and α-glucosidase inhibitors (Bekircan, Ülker, & Menteşe, 2015). These studies focus on the synthesis and characterization of compounds, exploring their potential therapeutic applications without delving into drug use, dosage, or side effects.

Anticancer Evaluation

Another area of research involves the evaluation of anticancer properties of derivatives, such as the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These studies aim to identify compounds with potent activity against various cancer cell lines, contributing valuable insights into the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Docking Studies

Research has also been conducted on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These studies provide insights into the anti-cancer properties of these compounds, elucidating their potential mechanisms of action and contributing to the development of targeted cancer therapies (Karayel, 2021).

Chemosensors for Metal Ions

Additionally, research on 5-(thiophene-2-yl)oxazole derived "turn on" fluorescence chemosensors for the detection of Ga3+ has been explored. Such chemosensors have practical applications in detecting specific metal ions, which could be useful in various scientific and industrial contexts (Liu et al., 2022).

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.2ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;;/h4-7,10,14,16H,2-3,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARDUFPHMNCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
Reactant of Route 2
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
Reactant of Route 3
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
Reactant of Route 4
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
Reactant of Route 5
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride
Reactant of Route 6
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride

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